Brevinin 1E is typically isolated from the skin of various amphibian species. The peptide has been studied extensively in frogs such as Rana pipiens and Hoplobatrachus rugulosus. The cDNA sequences encoding brevinin peptides have been identified through transcriptome analysis of amphibian skin, revealing their genetic basis and potential for synthesis in laboratory settings .
Brevinin 1E belongs to the class of antimicrobial peptides known as brevinins, which are characterized by their cationic nature and amphipathic structure. These peptides are classified under host defense peptides due to their role in the innate immune response against pathogens.
The synthesis of Brevinin 1E typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Brevinin 1E exhibits a characteristic amphipathic structure that is essential for its biological activity. The peptide typically consists of approximately 20-25 amino acids, featuring both hydrophilic and hydrophobic regions that facilitate interaction with microbial membranes.
The specific sequence for Brevinin 1E is FLGALFKVASKLVPAAICSISKKC. Its secondary structure often includes alpha-helices or beta-sheets, which are crucial for its antimicrobial action .
Brevinin 1E interacts with bacterial membranes through electrostatic attraction and hydrophobic interactions, leading to membrane disruption. This mechanism results in the formation of pores or complete lysis of bacterial cells.
Brevinin 1E exerts its antimicrobial effects primarily through membrane disruption. Upon contact with bacterial membranes, the peptide binds to lipopolysaccharides and phospholipids, leading to alterations in membrane integrity.
Studies indicate that Brevinin 1E can neutralize lipopolysaccharides effectively, reducing inflammatory responses associated with bacterial infections. This dual action enhances its potential as a therapeutic agent .
Brevinin 1E has several promising applications in scientific research and medicine:
Brevinin peptides emerged as evolutionarily conserved defense molecules in ranid frogs, with the first isoforms (Brevinin-1 and Brevinin-2) identified in 1992 from Rana brevipoda porsa [7] [8]. Phylogenetic analyses reveal that Brevinin genes arose through repeated duplication events followed by sequence diversification, coinciding with the geographical radiation of ranid species. Over 350 distinct Brevinin peptides have been documented, predominantly within the Ranidae family spanning Eurasian, North American, and Japanese brown frog species (Rana dybowskii, R. pirica, R. tsushimensis) [2] [7] [9]. The hypervariability observed in the C-terminal antimicrobial peptide (AMP) coding regions suggests strong selective pressure from diverse regional pathogens. Notably, species within the Aquarana group (e.g., R. esculenta) express Brevinin-1E isoforms, reflecting lineage-specific adaptations [7] [9].
Table 1: Phylogenetic Distribution of Selected Brevinin-1 Peptides [2] [7] [9]
Frog Species | Brevinin-1 Isoform | Chromosome Number | Geographical Distribution |
---|---|---|---|
Rana brevipoda porsa | Brevinin-1 (Prototype) | 26 | Japan |
Pelophylax lessonae (R. esculenta) | Brevinin-1E | 26 | Europe |
Rana dybowskii | Brevinin-1DY | 24 | Russian Far East, Korea, Tsushima Island (Japan) |
Rana tsushimensis | Brevinin-1TS | 26 | Tsushima Island (Japan) |
Rana pirica | Brevinin-1PR | 24 | Japan (Hokkaido) |
The Brevinin superfamily is classified into two primary subfamilies based on structural and functional features:
Brevinin-1: Characterized by shorter sequences (≈24 amino acid residues), four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴), and a C-terminal cyclic heptapeptide domain ("Rana box": Cys¹⁸-X₄-Lys²³-Cys²⁴) linked by a disulfide bridge. Brevinin 1E (FLPVLAGIAAKVVPALFCKITKKC) exemplifies this group with a Pro¹⁴-induced structural kink contributing to membrane interaction [1] [2] [4].
Brevinin-2: Typically longer (33-34 residues), with invariant residues Lys⁷, Cys²⁷, Lys²⁸, Cys³³, and a Rana box (Cys²⁷-X₄-Lys³²-Cys³³). Some Brevinin-2 peptides exhibit truncated forms lacking the Rana box but possess C-terminal amidation, enhancing stability [2] [7].
Nomenclature follows a standardized system: "Brevinin" denotes the family, the numeral (1 or 2) specifies the subfamily, and letters indicate the species of origin (e.g., "E" for esculenta). Isoforms within a species are designated by lowercase suffixes (e.g., Brevinin-1Ea, Brevinin-1Eb) [2] [7].
Brevinin 1E functions as a frontline defense molecule in amphibian skin, constitutively expressed in granular glands and rapidly secreted upon microbial challenge or predator attack. Its mechanism involves:
Table 2: Key Structural and Functional Attributes of Brevinin 1E [1] [2] [4]
Attribute | Brevinin 1E | Brevinin-2 Family Peptides |
---|---|---|
Length | 24 residues | 33-34 residues |
Invariant Residues | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ |
Rana Box | Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴ (disulfide-bridged) | Cys²⁷-(Xaa)₄-Lys³²-Cys³³ (disulfide-bridged) |
Structural Fold | Linear N-terminus + Pro¹⁴ kink + C-terminal loop | Extended helix + Rana box loop |
Primary Activity | Membrane permeabilization, broad antimicrobial | Antimicrobial, LPS neutralization, insulin secretion |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: